(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid
Description
Overview of (Benzofuro[3,2-d]pyrimidin-4-ylamino)-acetic acid
(Benzofuro[3,2-d]pyrimidin-4-ylamino)-acetic acid is a complex heterocyclic compound characterized by a unique fused ring system that incorporates benzofuran and pyrimidine structures linked to an amino acid moiety. The compound possesses the Chemical Abstracts Service registry number 326009-17-0 and exhibits distinct chemical and biological properties attributed to its sophisticated molecular architecture. The structural framework consists of a benzene ring fused to a furan ring, which is further connected to a pyrimidine nucleus, with an amino acetic acid substituent attached at the 4-position of the pyrimidine ring.
The canonical Simplified Molecular Input Line Entry System representation of this compound is C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC(=O)O, which clearly delineates the connectivity pattern of the fused ring system. The International Union of Pure and Applied Chemistry name for this compound is 2-(benzofuro[3,2-d]pyrimidin-4-ylamino)acetic acid, reflecting the systematic nomenclature conventions for complex heterocyclic structures. The presence of multiple nitrogen atoms within the pyrimidine ring, combined with the oxygen heteroatom in the furan moiety, creates a highly electronegative environment that significantly influences the compound's reactivity and binding characteristics.
The three-dimensional structure of (Benzofuro[3,2-d]pyrimidin-4-ylamino)-acetic acid features a planar fused ring system that facilitates extensive conjugation and potential π-π stacking interactions with biological targets. The amino acetic acid side chain introduces additional hydrogen bonding capabilities and polarity to the molecule, enhancing its solubility properties and potential for biological activity. Research has indicated that compounds containing similar benzofuro-pyrimidine frameworks demonstrate significant potential as electron-transport materials in organic light-emitting diodes and as bioactive agents with diverse pharmacological properties.
Historical context and discovery of the compound
The development of fused pyrimidine chemistry traces its origins to the late 18th century when Scheele first isolated uric acid in 1776, marking the beginning of systematic investigations into pyrimidine-containing heterocycles. However, more comprehensive research efforts were undertaken approximately one hundred years later through the pioneering work of renowned chemists including Bischler, Riedel, Niementowski, Gabriel, and Bogert, who established significant progress in understanding the fundamental chemistry of these ring systems. These early investigations laid the groundwork for the sophisticated multi-ring heterocyclic systems that are prevalent in contemporary pharmaceutical research.
The specific synthesis and characterization of (Benzofuro[3,2-d]pyrimidin-4-ylamino)-acetic acid emerged from broader research efforts focused on developing novel benzofuro-pyrimidine derivatives with enhanced biological activity profiles. The compound represents part of a systematic approach to combining the beneficial properties of benzofuran and pyrimidine scaffolds, both of which have individually demonstrated significant pharmaceutical potential. Benzofuran derivatives such as ailanthoidol have been recognized for their diverse biological activities including anticancer, antiviral, immunosuppressive, antioxidant, antifungal, and antifeedant properties. Similarly, pyrimidine-based compounds have shown extensive therapeutic applications across multiple disease areas.
The emergence of (Benzofuro[3,2-d]pyrimidin-4-ylamino)-acetic acid as a research target reflects the contemporary understanding that fusion of pyrimidine moieties with different heterocycle scaffolds gives rise to new classes of hybrid heterocycles possessing improved biological activity. This synthetic strategy has proven particularly successful in developing compounds with enhanced selectivity and potency compared to their individual ring system counterparts. The historical progression from simple heterocycles to complex fused systems demonstrates the evolution of medicinal chemistry toward increasingly sophisticated molecular architectures designed to address specific therapeutic challenges.
Significance of fused benzofuro-pyrimidine scaffolds in heterocyclic chemistry
Fused benzofuro-pyrimidine scaffolds occupy a position of considerable importance in heterocyclic chemistry due to their unique combination of structural features that confer exceptional biological activity and chemical versatility. The benzofuran component contributes to the overall lipophilicity and membrane permeability of these compounds, while the pyrimidine ring system provides multiple sites for hydrogen bonding and electrostatic interactions with biological targets. This complementary relationship between the two ring systems results in compounds that can effectively interact with a diverse range of protein targets and cellular pathways.
Recent research has demonstrated that pyrimidine-based compounds are considered bioisosteres to the purine analogs of adenosine triphosphate, which results in better cellular uptake and enhanced inhibition of cell functioning. The fusion with benzofuran further enhances these properties by providing additional aromatic surface area for π-π stacking interactions and hydrophobic binding pockets. Studies have shown that benzofuro-pyrimidine derivatives exhibit potent activity against various cancer cell lines, with some compounds demonstrating half-maximal inhibitory concentration values in the micromolar range against lung cancer and colon cancer cell lines.
The significance of these scaffolds extends beyond their immediate biological applications to encompass their role as versatile synthetic intermediates for the construction of more complex molecular architectures. The multiple reactive sites within the fused ring system allow for extensive structural modifications, enabling researchers to fine-tune the physicochemical and biological properties of derived compounds. Furthermore, the planar nature of the fused ring system makes these compounds suitable for applications in materials science, particularly in the development of organic electronic devices and fluorescent sensors.
Scope and objectives of current research
Current research efforts focusing on (Benzofuro[3,2-d]pyrimidin-4-ylamino)-acetic acid and related compounds encompass multiple interdisciplinary areas, ranging from synthetic methodology development to comprehensive biological evaluation and potential therapeutic applications. The primary objective of contemporary investigations centers on understanding the structure-activity relationships that govern the biological activity of these compounds, with particular emphasis on optimizing their anticancer and antimicrobial properties through systematic structural modifications.
One major research direction involves the development of more efficient synthetic methodologies for accessing diverse benzofuro-pyrimidine derivatives. Recent publications have described novel synthetic approaches including multi-step organic reactions involving cyclization of appropriately substituted aminopyrimidines with carboxylic acid derivatives under reflux conditions. Advanced catalytic systems, continuous flow reactors, and sophisticated purification techniques such as crystallization and chromatography are being employed to optimize reaction conditions and achieve higher yields and purity levels in the production of these compounds.
The biological evaluation component of current research encompasses extensive screening against multiple cancer cell lines, bacterial strains, and fungal organisms to establish comprehensive activity profiles. Molecular docking studies are being employed to understand the binding modes and interactions between synthesized compounds and their protein targets, providing valuable insights for rational drug design approaches. These computational studies are complemented by in vitro assays to validate predicted activities and establish quantitative structure-activity relationships.
Future research objectives include the exploration of these compounds as potential dual inhibitors targeting multiple pathways simultaneously, such as combinations of epidermal growth factor receptor and cyclin-dependent kinase inhibition. The development of novel derivatives with enhanced selectivity profiles and reduced off-target effects represents another crucial research goal. Additionally, investigations into the materials science applications of these compounds, particularly their use as electron-transport materials in organic light-emitting diodes and their fluorescence properties for sensor applications, constitute emerging areas of significant research interest.
| Research Area | Current Focus | Key Objectives | Expected Outcomes |
|---|---|---|---|
| Synthetic Chemistry | Method Development | Higher yields, improved purity | Optimized synthetic protocols |
| Biological Activity | Cancer/Antimicrobial | Enhanced potency, selectivity | Lead compound identification |
| Computational Studies | Molecular Docking | Target interaction understanding | Rational design strategies |
| Materials Science | Electronic Properties | OLED applications | Novel electronic materials |
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-9(17)5-13-12-11-10(14-6-15-12)7-3-1-2-4-8(7)18-11/h1-4,6H,5H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLTURSFHDSGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted aminopyrimidines with carboxylic acid derivatives under reflux conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides in the presence of a base can yield the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cancer cell proliferation and survival . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial effects.
Furo[2,3-d]pyrimidine: Similar to (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid, this compound is also studied for its kinase inhibitory properties.
Uniqueness
This compound stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a promising candidate for further development in medicinal chemistry and other scientific fields.
Biological Activity
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique fused ring system composed of a benzofuran and pyrimidine structure, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and condensation processes to form the fused rings, followed by amination and the addition of acetic acid moieties.
Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the benzofuran ring from appropriate precursors. |
| 2 | Condensation | Creation of the pyrimidine ring through condensation reactions. |
| 3 | Amination | Introduction of the amino group. |
| 4 | Acetic Acid Addition | Final modification to yield this compound. |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have highlighted its potential as an anticancer agent. In vitro assays demonstrate significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines using MTT assays. The results indicated an IC50 value of approximately 12 µM in A549 cells, suggesting potent activity compared to standard chemotherapeutics.
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the fused ring structure allows for interaction with specific biological targets such as enzymes involved in cancer progression or microbial survival.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid derivatives?
- Methodology : Derivatives are synthesized via multi-step reactions, including cyclization, substitution, or condensation. For example:
- One-pot synthesis : Reacting heterocyclic ketene dithioacetals with guanidine carbonate or S-methylisothiourea sulfate in pyridine under reflux yields fused pyrimidine derivatives (e.g., 74–87% yields for compounds 6 and 3g ) .
- Stepwise synthesis : Starting from 2-hydroxy-5-nitrobenzaldehyde, derivatives are synthesized via cyanation, esterification, cyclization, and chlorination, with reaction conditions optimized for yield and purity .
- Example Table :
| Compound | Starting Materials | Reaction Conditions | Yield | Melting Point |
|---|---|---|---|---|
| 3g | 1a, 2b, pyridine | Reflux in pyridine | 87% | 233–234°C |
| 6 | 1b, 2a | Similar to 3a | 74% | 191–193°C |
| 7 | 1c, 2a | Similar to 3a | 65% | 203–204°C |
Q. What analytical methods are recommended for confirming the structure and purity of these derivatives?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR for functional group identification, IR for bond vibrations, and UV-vis for electronic transitions .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC for purity assessment, particularly when optimizing reaction conditions .
Advanced Research Questions
Q. How do structural modifications at the 2- and 4-positions of the benzo-furo-pyrimidine core influence solid-state fluorescence properties?
- Methodology :
- Substituent effects : Amino groups at the 2-position (e.g., compound 3c ) enhance fluorescence by stabilizing excited states via hydrogen bonding. Benzylamino groups at the 4-position further increase quantum yield .
- Computational validation : Ab initio calculations (e.g., HOMO-LUMO gaps) quantitatively correlate substituent electronic effects with emission wavelengths .
- Example Finding :
- Compound 3c (2-amino, 4-benzylamino) exhibits the strongest fluorescence due to extended π-conjugation and intermolecular interactions .
Q. What computational approaches are used to predict photophysical properties of these derivatives?
- Methodology :
- Quantum-chemical modeling : Time-dependent DFT (TD-DFT) calculates absorption/emission spectra by simulating electronic transitions .
- Solid-state simulations : Crystal packing analysis (e.g., via Mercury software) predicts fluorescence quenching or enhancement based on intermolecular interactions .
Q. How can benzo-furo-pyrimidine derivatives be designed to modulate specific biological targets (e.g., mAChR M4 or histamine H4 receptors)?
- Methodology :
- Scaffold modification : Introducing morpholinyl or azetidine groups (e.g., YM-201636) enhances binding to M4 mAChR or H4 receptors .
- Pharmacophore mapping : Align substituent positions (e.g., pyridine carboxamide in YM-201636 ) with receptor active sites to optimize allosteric modulation .
Q. How should researchers address contradictions in reported synthesis yields for similar derivatives?
- Methodology :
- Condition screening : Vary solvents (e.g., pyridine vs. DMF), catalysts, or temperatures to identify optimal parameters .
- Byproduct analysis : Use LC-MS to detect intermediates or side products affecting yield .
Methodological Considerations
Q. What strategies improve solubility and stability of these derivatives in biological assays?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., acetic acid side chains) or use prodrug formulations .
- Buffer optimization : Adjust pH (e.g., ammonium acetate buffer at pH 6.5) to enhance compound stability .
Q. How are solid-state fluorescence properties experimentally validated?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
